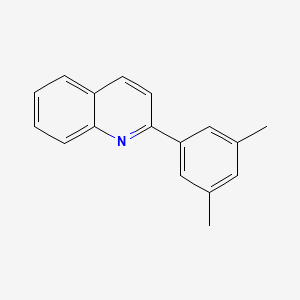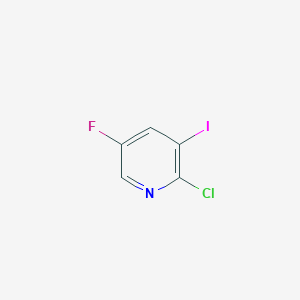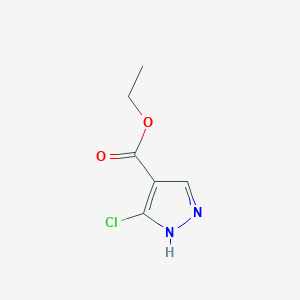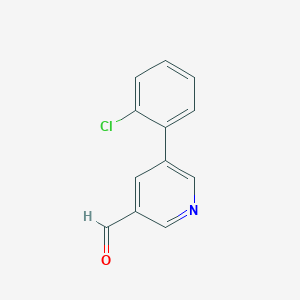
2,2',3,5,5'-五氯联苯
描述
2,2’,3,5,5’-Pentachlorobiphenyl is a polychlorinated biphenyl (PCB) compound, which belongs to a group of synthetic organic chemicals known for their environmental persistence and potential health hazards. These compounds were widely used in various industrial applications due to their chemical stability and insulating properties. their production has been banned in many countries due to their toxic effects and environmental persistence .
科学研究应用
2,2’,3,5,5’-Pentachlorobiphenyl has been extensively studied for its environmental impact and toxicological effects. Some of its scientific research applications include:
Environmental Chemistry: Studying its persistence and degradation in various environmental matrices.
Toxicology: Investigating its effects on human health and wildlife, including its role as an endocrine disruptor.
Analytical Chemistry: Developing methods for its detection and quantification in environmental samples
作用机制
Target of Action
2,2’,3,5,5’-Pentachlorobiphenyl, also known as PCB95, primarily targets the thyroid cells and the developing brain . It has been shown to interfere with the Estrogen receptor , which plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .
Mode of Action
PCB95 interacts with its targets by inducing thyroid cell dysfunction through the Akt/FoxO3a/NIS signaling pathway . It also acts as a developmental neurotoxicant (DNT) , causing dose-dependent reduction of brain sizes and increased brain cell death .
Biochemical Pathways
PCB95 affects multiple biochemical pathways. It increases the expression of protein kinase B (Akt) , Forkhead box protein O3a (FoxO3a) , and sodium/iodide symporter (NIS) . It also upregulates the expression of antioxidant proteins such as Cu/Zn-SOD, Mn-SOD, and GPx . These changes in gene expression lead to alterations in the associated biochemical pathways, resulting in thyroid dysfunction and neurotoxicity.
Pharmacokinetics
The pharmacokinetics of PCB95 is characterized by its lipophilic nature , allowing it to cross the blood-brain barrier and enter the brain . .
Result of Action
The action of PCB95 results in thyroid cell dysfunction and neurotoxicity . In thyroid cells, it inhibits cell viability in a concentration- and time-dependent manner . In the developing brain, it causes a dose-dependent reduction in brain sizes and increased brain cell death .
Action Environment
PCB95 is an environmentally relevant pollutant. Its action, efficacy, and stability can be influenced by various environmental factors. For instance, it has been found in eggs in China, indicating its ability to bioaccumulate in the environment . Moreover, its enantiomers have shown different toxic effects, suggesting that the enantioselective enrichment of PCB95 in the environment may confer risks .
生化分析
Biochemical Properties
2,2’,3,5,5’-Pentachlorobiphenyl is known to interact with various biomolecules. It is known to be metabolized into hydroxylated PCBs (OH-PCBs) in whole poplar plants . The major metabolite was confirmed to be 4’-hydroxy-2,2’,3,5’,6-pentachlorobiphenyl (4’-OH-PCB95) .
Cellular Effects
2,2’,3,5,5’-Pentachlorobiphenyl has been shown to have significant effects on cells. For instance, it has been found to inhibit cell viability in a concentration- and time-dependent manner . It also influences cell function by altering gene expression levels .
Molecular Mechanism
The molecular mechanism of 2,2’,3,5,5’-Pentachlorobiphenyl involves its interaction with various biomolecules. It has been shown to increase the protein or mRNA levels of Akt, phospho-Akt (p-Akt), and phospho-FoxO3a (p-FoxO3a), while decreasing the levels of NIS protein and mRNA .
Temporal Effects in Laboratory Settings
It has been observed that relatively higher concentrations of this compound can inhibit cell viability in a time-dependent manner .
Dosage Effects in Animal Models
In animal models, the effects of 2,2’,3,5,5’-Pentachlorobiphenyl vary with different dosages. For instance, in zebrafish embryos exposed to racemates and enantiomers of PCB95, results indicated a dose-dependent reduction of brain sizes with increased brain cell death .
Metabolic Pathways
2,2’,3,5,5’-Pentachlorobiphenyl is involved in various metabolic pathways. It is known to be metabolized into hydroxylated PCBs (OH-PCBs) in whole poplar plants .
Transport and Distribution
It is known that this compound can accumulate in adipose tissue, serum, and milk in mammals .
Subcellular Localization
It has been suggested that this compound can cross the blood-brain barrier and enter the brain .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,5,5’-Pentachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction conditions, including temperature and chlorine concentration, are carefully controlled to achieve the desired degree of chlorination .
Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,2’,3,5,5’-Pentachlorobiphenyl, was historically conducted through the direct chlorination of biphenyl. This method allowed for the production of various PCB congeners by adjusting the reaction conditions. due to the environmental and health concerns associated with PCBs, their industrial production has been largely discontinued .
化学反应分析
Types of Reactions: 2,2’,3,5,5’-Pentachlorobiphenyl can undergo several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated metabolites.
Reduction: This reaction can result in the dechlorination of the compound.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Hydroxylated biphenyls.
Reduction: Lower chlorinated biphenyls.
Substitution: Hydroxy or amino-substituted biphenyls.
相似化合物的比较
2,3,4,4’,5-Pentachlorobiphenyl (CB118): Another PCB congener with similar environmental persistence and toxicological properties.
2,2’,4,5,5’-Pentachlorobiphenyl (PCB 101): Known for its reactivity in nucleophilic substitution reactions.
2,2’,3,5’,6-Pentachlorobiphenyl (PCB 95): Studied for its developmental neurotoxicity .
Uniqueness: 2,2’,3,5,5’-Pentachlorobiphenyl is unique in its specific pattern of chlorination, which influences its chemical reactivity and biological effects. Its particular arrangement of chlorine atoms affects its interaction with biological molecules and its persistence in the environment .
属性
IUPAC Name |
1,2,5-trichloro-3-(2,5-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-6-1-2-10(15)8(3-6)9-4-7(14)5-11(16)12(9)17/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCBRZBVCDKPGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=C(C(=CC(=C2)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5073537 | |
| Record name | 2,2',3,5,5'-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52663-61-3 | |
| Record name | 2,2',3,5,5'-Pentachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663613 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,5,5'-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,5,5'-PENTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GHX34QF3C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-4-methyl-2-propyl-1H-benzimidazole-6-carboxylic acid](/img/structure/B1593306.png)

![Ethyl 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1593311.png)

![5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1593313.png)


![2-Chloro-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B1593317.png)





